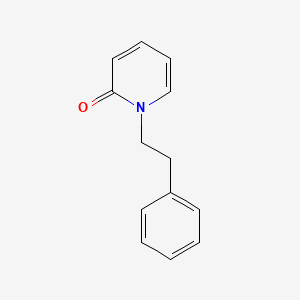

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHQLHNISFFNNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304822 |

Source

|

| Record name | NSC167484 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18065-78-6 |

Source

|

| Record name | NSC167484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC167484 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-phenylethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one: Chemical Properties & Synthesis Guide

[1][2][3]

Executive Summary

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one is a functionalized N-heterocycle belonging to the 2-pyridone (2(1H)-pyridinone) class.[1][2][3] Structurally, it consists of a 2-pyridone core substituted at the nitrogen (position 1) with a 2-phenylethyl group.[1][2][3] This compound serves as a critical intermediate in the synthesis of bioactive alkaloids, kinase inhibitors (e.g., PIM-1 inhibitors), and opioid receptor ligands.[2][3] Its chemical behavior is defined by the ambient nucleophilicity of the pyridone anion, its susceptibility to [4+4] photocycloaddition, and its utility as a scaffold for transition-metal-catalyzed C-H functionalization.[1][2]

| Chemical Identity | Details |

| IUPAC Name | 1-(2-Phenylethyl)pyridin-2(1H)-one |

| Common Names | N-Phenethyl-2-pyridone; 1-Phenethyl-2(1H)-pyridinone |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| Key Functionality | Lactam (cyclic amide), Conjugated diene system |

Physicochemical Profile

The physical properties of N-phenethyl-2-pyridone are influenced by the interplay between the polar lactam core and the lipophilic phenethyl tail.[1][2][3]

Table 1: Physicochemical Properties

| Property | Value / Characteristic | Context |

| Physical State | Solid (Crystalline) | typically isolated as off-white to yellow needles/powder.[1][3] |

| Melting Point | 98–100 °C | Consistent with N-substituted pyridones of similar molecular weight.[1][2][3] |

| Solubility | Soluble in polar organics | High solubility in DCM, DMSO, DMF, Acetone, Ethanol.[2][3] Insoluble in water.[2][3][4] |

| LogP (Est.) | ~2.3 – 2.8 | The phenethyl group significantly increases lipophilicity compared to N-methyl-2-pyridone (LogP ~ -0.5).[1][2][3] |

| UV/Vis Absorption | Characteristic of the 2-pyridone chromophore ( | |

| IR Spectrum | Strong lactam carbonyl stretch; lower frequency than typical ketones due to resonance.[1][2][3] |

Synthetic Routes & Optimization

The primary challenge in synthesizing N-substituted 2-pyridones is controlling regioselectivity between N-alkylation (thermodynamically favored) and O-alkylation (kinetically favored under certain conditions).[1][2][3]

Protocol 1: Direct N-Alkylation (Standard)

This method utilizes the ambient nucleophilicity of the 2-pyridone anion.[1][2][3] The use of a polar aprotic solvent and a mild base favors the softer nitrogen center over the harder oxygen center.[2][3]

-

Reagents: 2-Hydroxypyridine (1.0 eq), (2-Bromoethyl)benzene (1.1 eq), Potassium Carbonate (

, 2.0 eq).[1][2][3] -

Conditions: Reflux (Acetone, 56°C) or 60-80°C (DMF) for 12–24 hours.

Step-by-Step Methodology:

-

Deprotonation: Dissolve 2-hydroxypyridine in anhydrous acetone. Add powdered

. Stir at room temperature for 30 minutes to generate the pyridone anion. -

Alkylation: Add (2-bromoethyl)benzene dropwise.

-

Reaction: Heat the mixture to reflux. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).[2][3] The product (

) is less polar than the starting material but more polar than the O-alkylated byproduct.[1][2][3] -

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0%

5% MeOH in DCM) to remove trace O-alkylated impurities (2-(2-phenylethoxy)pyridine).

Protocol 2: Oxidative Amination (Alternative)

A modern approach involves the oxidative ring expansion of cyclopentenones, though less common for this specific derivative.[2][3]

-

Mechanism: Reaction of cyclopentenone derivatives with primary amines (phenethylamine) followed by oxidative aromatization using iodine or hypervalent iodine reagents.[1][2][3]

Visualization: Synthesis Logic Flow

Figure 1: Regioselectivity in the alkylation of 2-pyridone. N-alkylation is favored by thermodynamic control and polar solvents.[1][2]

Reactivity & Chemical Properties

Photochemical [4+4] Cycloaddition

N-substituted 2-pyridones are renowned for their ability to undergo thermally reversible [4+4] photodimerization or cross-cycloaddition with dienes (e.g., furan, naphthalene).[1][2][3]

-

Mechanism: Irradiation (

nm) excites the pyridone to a singlet state, which reacts with a ground-state diene.[1][2][3] -

Application: This reaction constructs complex 8-membered ring systems (cyclooctanoids), serving as a key step in the synthesis of natural products like taxol analogs.[1][2][3]

Electrophilic Aromatic Substitution (EAS)

The 2-pyridone ring is electron-rich compared to pyridine but electron-deficient compared to benzene.[1][2][3]

-

Regioselectivity: Electrophiles attack primarily at C3 and C5 .[2][3]

-

Halogenation: Reaction with NBS (N-bromosuccinimide) yields 3-bromo or 3,5-dibromo derivatives.[1][2][3]

-

Nitration:

introduces a nitro group at C3/C5, increasing the scaffold's utility for further derivatization (e.g., reduction to amino-pyridones).[2][3]

Catalytic C-H Functionalization

Transition metal catalysis (Pd, Ru, Rh) allows for direct functionalization of the C-H bonds.[2][3]

-

C-H Olefination: Pd(OAc)₂ catalyzed reaction with acrylates (Fujiwara-Moritani type) occurs selectively at C5 or C6 , depending on the directing group effects and steric bulk of the N-substituent.[1][2][3]

Reduction

-

Catalytic Hydrogenation:

over Pd/C or Rh/C reduces the double bonds, yielding 1-(2-phenylethyl)piperidin-2-one (a lactam).[1][2][3] -

Hydride Reduction: Strong reducing agents (

) can reduce the lactam carbonyl to a methylene group, yielding 1-(2-phenylethyl)piperidine or, under controlled conditions, the dihydropyridine.[1][2][3]

Visualization: Reactivity Map

Figure 2: Primary reactivity pathways for the N-phenethyl-2-pyridone scaffold.

Biological Applications & Medicinal Chemistry[4][5][6][7][8]

The N-phenethyl-2-pyridone structure is a privileged scaffold in drug discovery.[1][2][3]

-

Kinase Inhibition: The 2-pyridone core mimics the hydrogen-bonding motif of nucleobases (adenine/guanine), allowing it to bind to the ATP-binding pocket of kinases.[1][2][3] Derivatives have shown potency against PIM-1 kinase , a target in leukemia and lymphoma.[2][3]

-

Opioid Receptor Ligands: The phenethyl group is a classic pharmacophore for the

-opioid receptor (reminiscent of fentanyl and morphine).[1][2][3] While the pyridone itself is not a potent opioid, its reduced piperidine derivatives are key intermediates in the synthesis of fentanyl analogs and ohmefentanyl .[2][3] -

Antimicrobial Agents: Ring-fused derivatives synthesized from this core have demonstrated activity against bacterial pili assembly systems (chaperone-usher pathway inhibitors).[1][2][3][5]

References

-

Synthesis & Regioselectivity: Journal of Organic Chemistry, "Regioselective N-Alkylation of 2-Pyridones via Ambient Nucleophiles." (General reference for pyridone alkylation).[1][2][3]

-

Photochemistry: Sieburth, S. M. (1996).[2][3] "The [4+4] Photocycloaddition of 2-Pyridones." Organic Reactions.[2][3][4][5][6]

-

Biological Activity (Kinase): Journal of Medicinal Chemistry, "Design and Synthesis of 2-Pyridone-Based PIM-1 Kinase Inhibitors."[1][2][3]

-

Physical Data: LGC Standards, "1-Phenethyl-2-pyridone Product Sheet."

-

C-H Activation: Chemical Science, "Palladium-catalyzed oxidative olefination of N-substituted 2-pyridones."

Sources

An In-depth Technical Guide on the Putative Mechanism of Action of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one is a synthetic molecule featuring a dihydropyridinone core, a scaffold known for a wide array of biological activities, and a 1-phenylethyl substituent, a key feature in numerous neurologically active agents. While this specific molecule is not extensively characterized in the public domain, this guide synthesizes available information on its core components to postulate a putative mechanism of action. We will delve into the potential biological targets, propose signaling pathways that may be modulated, and provide a framework of experimental protocols to validate these hypotheses. This document serves as a foundational resource for researchers initiating investigations into this and structurally related compounds.

Introduction: Unveiling a Molecule of Interest

The convergence of a privileged scaffold and a pharmacologically significant substituent in 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one presents a compelling case for investigation. The 1,2-dihydropyridine core is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2][3] Derivatives of the closely related 1,4-dihydropyridine are well-established as L-type calcium channel blockers.[4][5] The 2-pyridone motif, a key feature of our molecule of interest, is present in compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7]

The 1-(2-phenylethyl) group is a recurring motif in potent, centrally acting agents. Its presence is a defining characteristic of the powerful synthetic opioid, fentanyl, and its numerous analogs.[8][9] This moiety is also found in compounds designed to interact with dopamine and serotonin transporters, as well as in some antihistaminic drugs. The lipophilic nature of the phenylethyl group can facilitate crossing the blood-brain barrier, suggesting a potential for neurological activity.

This guide will, therefore, explore the plausible mechanistic avenues for 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one by dissecting the contributions of its constituent parts.

Postulated Biological Targets and Mechanism of Action

Given the structural amalgamation, we propose two primary, non-mutually exclusive, hypotheses for the mechanism of action of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one:

Hypothesis A: Modulation of Neurological Receptors and Transporters

The prominent phenylethyl substituent strongly suggests potential interactions with targets within the central nervous system.

-

Opioid Receptors: The structural similarity to fentanyl warrants an investigation into its affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors. While the dihydropyridinone core differs significantly from the piperidine of fentanyl, the phenylethyl group may still drive binding to the receptor.

-

Dopamine and Serotonin Transporters: The phenylethyl moiety is a known pharmacophore for inhibitors of dopamine (DAT) and serotonin (SERT) transporters. Interaction with these transporters could modulate neurotransmitter levels, suggesting potential antidepressant or stimulant-like activities.

Hypothesis B: Enzyme Inhibition and Anti-inflammatory Activity

The 1,2-dihydropyridin-2-one scaffold is associated with a range of enzymatic inhibitory activities.

-

Cyclooxygenase (COX) Inhibition: Dihydropyrimidine derivatives, which are structurally related to dihydropyridinones, have been investigated as COX-2 inhibitors.[10] Inhibition of COX enzymes would lead to a reduction in prostaglandin synthesis, resulting in anti-inflammatory and analgesic effects.

-

Urease Inhibition: Pyridin-2(1H)-one derivatives have demonstrated potential as urease inhibitors.[11] While the direct clinical application in humans is less common, this activity is relevant in the context of certain bacterial infections.

The following diagram illustrates the potential divergence of the mechanism of action based on the dominant pharmacophore.

Caption: Putative Divergent Mechanisms of Action.

Experimental Protocols for Mechanistic Validation

To elucidate the true mechanism of action, a systematic, multi-tiered experimental approach is necessary.

Tier 1: Initial Binding and Activity Screens

This initial phase aims to broadly assess the interaction of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one with the postulated targets.

Table 1: Tier 1 Experimental Assays

| Assay | Target | Principle | Primary Endpoint |

| Radioligand Binding Assay | Opioid Receptors (µ, δ, κ) | Competitive displacement of a radiolabeled ligand from recombinant human opioid receptors. | Inhibition Constant (Ki) |

| Neurotransmitter Uptake Assay | Dopamine & Serotonin Transporters | Measurement of the inhibition of radiolabeled dopamine or serotonin uptake in cells expressing the respective transporters. | IC50 |

| COX-1/COX-2 Inhibition Assay | Cyclooxygenase-1 & -2 | In vitro assay measuring the inhibition of prostaglandin E2 (PGE2) production from arachidonic acid by purified COX-1 and COX-2 enzymes. | IC50 |

| Urease Inhibition Assay | Jack Bean Urease | Spectrophotometric determination of ammonia production from urea in the presence of the test compound. | IC50 |

Protocol: Radioligand Binding Assay for Opioid Receptors

-

Preparation of Membranes: Obtain commercially available cell membranes expressing recombinant human mu, delta, or kappa opioid receptors.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: Utilize a specific high-affinity radioligand for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

-

Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one.

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Tier 2: Functional and Cellular Assays

Should Tier 1 assays yield positive results, the next step is to assess the functional consequences of target engagement in a cellular context.

Caption: Tiered Experimental Validation Workflow.

Protocol: cAMP Accumulation Assay for Opioid Receptor Agonism/Antagonism

-

Cell Culture: Culture CHO or HEK293 cells stably expressing the opioid receptor of interest.

-

Assay Principle: Opioid receptor activation typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Cell Treatment: Seed cells in a 96-well plate. Pre-treat with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Treat with forskolin (an adenylyl cyclase activator) and varying concentrations of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis:

-

Agonism: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonistic activity.

-

Antagonism: A dose-dependent reversal of the inhibitory effect of a known opioid agonist indicates antagonistic activity.

-

Concluding Remarks and Future Directions

The structural features of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one suggest a high probability of biological activity, with plausible mechanisms spanning from neuromodulation to anti-inflammatory effects. The proposed experimental framework provides a clear path to systematically investigate these possibilities. Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize potency and selectivity for a desired target. Furthermore, pharmacokinetic and in vivo studies will be crucial to ascertain the therapeutic potential of this and related molecules.

References

-

Sharma, V. K., & Singh, S. K. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(10), 5963-5987. [Link]

-

(2026, February 12). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. [Link]

-

(n.d.). Synthesis of 1,2- and 1,4-dihydropyridines 1 and 2 by reduction of pyridine using NaBH4. ResearchGate. [Link]

-

(2017, January 12). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Publishing. [Link]

-

(n.d.). Structure–activity relationship study and the effect of substituted... ResearchGate. [Link]

-

(2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed. [Link]

-

(2022, December 30). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. [Link]

-

Ketova, E. S., Myazina, A. V., Bibik, E. Y., & Krivokolysko, S. G. (2024). New compounds with a dihydropyridine framework as promising hypolipidemic and hepatoprotective agents. Research Results in Pharmacology, 10(3), 121-133. [Link]

-

(2007, December 20). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. [Link]

-

(2021, May 26). (PDF) Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. ResearchGate. [Link]

-

PubChem. (n.d.). Piperidine, 1-(2-phenylethyl)-. PubChem. [Link]

-

(2023, November 23). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. PMC. [Link]

-

(2022, August 24). Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity. MDPI. [Link]

-

(2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

-

Natale, N. R., Rogers, M. E., Staples, R., Triggle, D. J., & Rutledge, A. (2002). Lipophilic 4-Isoxazolyl-1,4-dihydropyridines: Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry, 45(25), 5539-5553. [Link]

-

(2006, January 23). Unveiling both the effects and the targets of small molecules. Broad Institute. [Link]

-

(n.d.). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. PMC. [Link]

-

(2025, December 29). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. mazums. [Link]

-

(n.d.). Structures of fentanyl and 1-(2-phenylethyl)-1,2,3,6-tetrahydropyridine (1). ResearchGate. [Link]

Sources

- 1. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Strategic Architectures: The Discovery and Synthesis of Novel Dihydropyridinone Analogs

Executive Summary & Pharmacophore Analysis[1][2]

The Dihydropyridinone (DHP) Paradox: In medicinal chemistry, the term "dihydropyridine" typically evokes the classic 1,4-DHP calcium channel blockers (e.g., Nifedipine). However, the 3,4-dihydropyridin-2-one (3,4-DHPo) scaffold represents a distinct, under-exploited pharmacophore. Unlike their symmetric 1,4-DHP cousins, 3,4-DHPos possess a unique lactam core that confers metabolic stability and offers orthogonal vector exploration for Structure-Activity Relationship (SAR) studies.

Recent high-impact campaigns have validated this scaffold as a privileged structure for P2X7 receptor antagonism (critical for neuroinflammation and neuropathic pain) and p38 MAP kinase inhibition .

Structural Distinction

To design effective analogs, one must first distinguish the target scaffold from common congeners:

-

1,4-Dihydropyridines (Hantzsch): Symmetric, prone to oxidative aromatization (CYP450 liability).

-

3,4-Dihydropyrimidin-2-ones (Biginelli): Contain two nitrogens (urea derived); often limited to calcium channel or mitotic kinesin (Eg5) modulation.

-

3,4-Dihydropyridin-2-ones (Target): Single nitrogen lactam; chiral center at C4; highly tunable via Multicomponent Reactions (MCRs).

Figure 1.1: Strategic vector analysis of the 3,4-DHPo scaffold. The C4 position is the primary determinant of enantioselective binding.

Synthetic Methodologies: From Library to Lead

The synthesis of 3,4-DHPos demands a shift from the classic Biginelli conditions (which yield pyrimidines) to specialized 4-Component Reactions (4-CR) involving Meldrum's acid or asymmetric organocatalysis.

The "Workhorse" Protocol: Meldrum's Acid 4-CR

For rapid library generation, the condensation of Meldrum's acid, a

Mechanism & Causality:

The reaction proceeds via a Knoevenagel condensation (Aldehyde + Meldrum's acid) followed by a Michael addition of the enamine (formed from

-

Why Meldrum's Acid? Its high acidity (

) drives the initial Knoevenagel step faster than the

Protocol 2.1: Microwave-Assisted Library Synthesis

Scope: Synthesis of racemic 4-aryl-3,4-dihydropyridin-2-ones.

Materials:

-

Meldrum’s acid (1.0 equiv)

-

Aryl Aldehyde (1.0 equiv)

-

Ethyl acetoacetate (1.0 equiv)

-

Ammonium Acetate (1.2 equiv)

-

Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Charge: In a 10 mL microwave vial, combine Meldrum’s acid (1 mmol), aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and

(1.2 mmol). -

Solvation: Add 3 mL of glacial AcOH. Note: AcOH acts as both solvent and acid catalyst for the imine formation.

-

Irradiation: Seal and heat in a microwave reactor at 120°C for 10 minutes (Power: 150W, Max Pressure: 250 psi).

-

Self-Validating Check: The reaction mixture should darken slightly. If precipitation occurs immediately, solubility is poor; add 0.5 mL EtOH.

-

-

Workup: Pour the hot reaction mixture into 20 mL of ice-cold water. Stir vigorously for 15 minutes.

-

Isolation: Filter the precipitate. Wash with cold

( -

Purification: Recrystallize from hot EtOH.

-

Purity Check: TLC (Hexane:EtOAc 3:1). The product is typically UV-active and stains with Vanillin (yellow/orange).

-

The "Precision" Protocol: Asymmetric Organocatalysis

For lead optimization, controlling the C4 stereocenter is non-negotiable. Racemic mixtures often fail late-stage tox screens due to off-target effects of the distomer.

Strategy: Use N-Heterocyclic Carbene (NHC) catalysis to drive an asymmetric [3+3] annulation.[1][2][3]

Protocol 2.2: NHC-Catalyzed Asymmetric Annulation

Scope: Enantioselective synthesis of functionalized 3,4-DHPos.

Materials:

- -Unsaturated aldehyde (Enal)

- -Ketoamide (Nucleophile)

-

Chiral Triazolium NHC Precursor (e.g., Bode Catalyst)

-

Base: DABCO

-

Oxidant: Quinone (if oxidative pathway is chosen) or direct activation.

Methodology:

-

Activation: Dissolve NHC precatalyst (10 mol%) and DABCO (1.0 equiv) in anhydrous THF under

. Stir for 15 mins to generate the free carbene. -

Addition: Add the Enal (1.0 equiv) and

-ketoamide (1.2 equiv). -

Reaction: Stir at

for 12–24 hours. -

Quench: Filter through a short pad of silica gel to remove the catalyst.

-

Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column, Hexane/iPrOH gradient).

| Parameter | Meldrum's Acid 4-CR | NHC Asymmetric Synthesis |

| Throughput | High (Library Scale) | Low (Lead Op Scale) |

| Stereocontrol | Racemic | High (>90% ee) |

| Atom Economy | Moderate ( | High |

| Key Risk | Decarboxylation failure | Catalyst sensitivity ( |

Structural Characterization & Stability

A critical failure mode for dihydropyridinones is oxidative aromatization to the corresponding pyridinone. This destroys the C4 chirality and flattens the ring, altering binding kinetics.

Self-Validating NMR Analysis

To confirm the integrity of the dihydro core, analyze the H4 proton signal.

-

1H NMR (DMSO-d6): Look for a doublet or doublet-of-doublets around 4.0 – 4.5 ppm .

-

Pass: Sharp signal with integration = 1H.

-

Fail: Absence of this signal indicates oxidation to the fully aromatic pyridinone.

-

-

NH Signal: A broad singlet around 9.0 – 10.0 ppm confirms the lactam.

Stability Stress Test Protocol

Before biological screening, candidates must undergo oxidative stress testing.

-

Dissolve 1 mg of compound in DMSO.

-

Expose to ambient air/light for 48 hours.

-

Run LC-MS.

-

Acceptance Criteria: <5% conversion to the [M-2H] species (aromatized product).

-

Biological Validation: P2X7 Antagonism[8][9]

The P2X7 receptor is an ATP-gated cation channel.[7] Antagonists must prevent pore formation without blocking other P2X subtypes.

Screening Workflow

Figure 4.1: Cascading filtration logic for P2X7 antagonist discovery.

Primary Assay: FLIPR Calcium Flux

Principle: P2X7 activation by BzATP allows

-

Cell Line: HEK293 stably expressing human P2X7.

-

Dye: Fluo-4 AM (calcium indicator).

-

Agonist: BzATP (more potent than ATP for P2X7).

-

Control: A-740003 (Standard P2X7 antagonist).

Data Interpretation:

Calculate

-

Potency Target:

is required for lead progression.

References

-

Vertex Pharmaceuticals. (2015). Novel Series of Dihydropyridinone P2X7 Receptor Antagonists. PubMed. Link

-

J. Med. Chem. (2024).[8][9][10][11] Discovery of a Potent, Orally Active, and Long-Lasting P2X7 Receptor Antagonist. ACS Publications. Link

-

Frontiers in Pharmacology. (2023). Identification of a novel P2X7 antagonist using structure-based virtual screening. Frontiers. Link

-

Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.Link

-

RSC Advances. (2021). Recent developments in the nanomaterial-catalyzed green synthesis of structurally diverse 1,4-dihydropyridines.[12] Royal Society of Chemistry. Link

Sources

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. researchgate.net [researchgate.net]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a Potent, Orally Active, and Long-Lasting P2X7 Receptor Antagonist as a Preclinical Candidate for Delaying the Progression of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and bio-evaluation of newer dihydropyridines and tetrahydropyridines based glycomimetic azasugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent developments in the nanomaterial-catalyzed green synthesis of structurally diverse 1,4-dihydropyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Spectroscopic Elucidation of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one

Executive Summary

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one (CAS: 19365-22-1), also known as N-phenethyl-2-pyridone , represents a critical scaffold in medicinal chemistry. It serves as a model system for N-substituted pyridones found in antifibrotic agents (e.g., Pirfenidone analogs) and kinase inhibitors.

The characterization of this molecule presents a specific challenge: distinguishing the N-alkylated lactam (target) from the O-alkylated alkoxypyridine (impurity). This guide provides a definitive spectroscopic protocol to validate the structure, focusing on the electronic and vibrational signatures that differentiate the pharmacologically active 2-pyridone core from its inactive isomers.

Molecular Architecture & Synthetic Context

To interpret the spectra accurately, one must understand the synthetic origin. The compound is typically synthesized via the N-alkylation of 2-hydroxypyridine (2-pyridone) with (2-bromoethyl)benzene under basic conditions.

This reaction is governed by ambident nucleophilicity . The pyridone anion can attack the electrophile via the Nitrogen (N-alkylation) or the Oxygen (O-alkylation), leading to two distinct isomers.[1]

Synthesis & Impurity Pathway (Graphviz)

Figure 1: Bifurcation in synthesis. Spectroscopic validation must rule out the O-alkylated impurity (Red).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary "gatekeeper" technique for this compound. It provides the most immediate evidence of the Lactam (C=O) vs. Lactim (C-O) structure.

The "Lactam Signature"

The carbonyl stretch of the 2-pyridone ring is highly characteristic. Unlike standard amides, it is part of a conjugated cyclic system, often shifting to lower wavenumbers due to resonance, but remaining distinct from the aromatic background.

| Functional Group | Wavenumber ( | Diagnostic Value |

| C=O Stretch (Lactam) | 1650 – 1690 | Definitive Proof. Strong, sharp band. Absence indicates O-alkylation. |

| C=C Stretch (Aromatic) | 1580 – 1620 | Confirms Pyridone/Phenyl rings. |

| C-H Stretch (Aliphatic) | 2900 – 2980 | Confirms Phenethyl chain ( |

| C-H Stretch (Aromatic) | 3000 – 3100 | Confirms Phenyl ring ( |

Protocol:

-

Prepare a KBr pellet or use ATR (Attenuated Total Reflectance).

-

Scan range: 4000 – 400

. -

Pass Criteria: Presence of a strong band at

. -

Fail Criteria: Absence of carbonyl peak; presence of strong C-O-C bands (

) suggests O-alkylation.

Nuclear Magnetic Resonance (NMR) Profiling[2]

NMR provides the structural map. The phenethyl chain introduces specific coupling patterns and chemical shifts that must be integrated with the pyridone ring signals.

H NMR (Proton) – 400 MHz, CDCl [2]

The spectrum is divided into three distinct zones: the Pyridone Ring (deshielded/olefinic), the Phenyl Ring (aromatic), and the Ethyl Linker (aliphatic).

| Position | Multiplicity | Integration | Assignment Logic | |

| Linker ( | 4.15 – 4.25 | Triplet ( | 2H | N-CH |

| Linker ( | 3.00 – 3.10 | Triplet ( | 2H | Benzylic CH |

| Pyridone H-5 | 6.10 – 6.20 | Triplet/Multiplet | 1H | Most shielded ring proton ( |

| Pyridone H-3 | 6.55 – 6.65 | Doublet ( | 1H | |

| Pyridone H-4 | 7.25 – 7.35 | Multiplet | 1H | Often overlaps with phenyl protons. |

| Pyridone H-6 | 7.15 – 7.40 | Doublet/Multiplet | 1H | Diagnostic. Adjacent to N. In N-alkyl, this is distinct. In O-alkyl, this shifts upfield. |

| Phenyl Ar-H | 7.10 – 7.35 | Multiplet | 5H | Standard aromatic envelope. |

C NMR (Carbon) – 100 MHz, CDCl

| Carbon Type | Assignment | |

| Carbonyl (C=O) | 162.0 – 163.0 | C-2 . Key indicator of the pyridone form. |

| Linker ( | 51.0 – 52.0 | N-CH |

| Linker ( | 35.0 – 36.0 | Benzylic CH |

| Pyridone C-6 | 138.0 – 140.0 | Adjacent to Nitrogen. |

| Pyridone C-4 | 137.0 – 139.0 | |

| Pyridone C-3 | 120.0 – 121.0 | |

| Pyridone C-5 | 105.0 – 106.0 | Most shielded aromatic carbon. |

Critical Differentiation:

-

N-Alkyl: C=O at ~162 ppm.

-

O-Alkyl: C-O (aromatic) at ~164 ppm, but the N-CH2 signal (~51 ppm) will be absent, replaced by an O-CH2 signal significantly further downfield (~65-70 ppm).

Mass Spectrometry & Fragmentation Logic

Mass spectrometry confirms the molecular weight and the connectivity of the phenethyl chain.

-

Molecular Ion:

Da (Calculated for C -

Ionization Mode: ESI (+) or APCI (+).

Fragmentation Pathway (MS/MS)

The fragmentation is dominated by the stability of the Tropylium ion (from the phenethyl group) and the Pyridone radical cation .

Figure 2: Primary fragmentation pathways. The m/z 91 peak is the dominant diagnostic for the phenethyl tail.

Quality Control & Purity Workflow

To ensure the material is suitable for biological screening, follow this decision tree.

Figure 3: QC Decision Tree for structural validation.

Experimental Protocol: Purity Determination (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm and 300 nm (Pyridone absorption max).

-

Retention Time: N-alkyl isomer typically elutes after the O-alkyl isomer due to higher polarity of the lactam functionality interacting with the stationary phase (though this depends on specific column chemistry; N-alkyl is generally more polar but the phenethyl group dominates retention).

References

-

Fujita, S. (2004).[2] Organic Chemistry of Photography. Springer. (Detailed discussion on N-alkyl-2-pyridone synthesis and properties).

-

National Institutes of Health (NIH) / PubChem. 2-Pyridone Compound Summary. (General spectroscopic data for the 2-pyridone core).

-

Soh, Y.N., et al. (2013). Differentiation of isomeric diphenidines. Drug Testing and Analysis. (Reference for phenethyl chain NMR shifts).

-

LookChem. 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one Basic Information.

Sources

InChIKey BVHQLHNISFFNNO-UHFFFAOYSA-N properties

Topic: Technical Guide to 1-Phenethyl-2-pyridone (InChIKey: BVHQLHNISFFNNO-UHFFFAOYSA-N) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Chemical Profiling, Impurity Management, and SAR Insights

InChIKey: BVHQLHNISFFNNO-UHFFFAOYSA-N CAS Registry Number: 18065-78-6 Molecular Formula: C₁₃H₁₃NO

Executive Summary

1-Phenethyl-2-pyridone (1-phenethyl-1H-pyridin-2-one) is a critical heterocyclic compound primarily identified as a major oxidative and thermal degradant of Fentanyl , a potent synthetic opioid. For pharmaceutical scientists and forensic toxicologists, this molecule serves as a vital quality indicator ; its presence in a sample indicates specific degradation pathways (thermal stress or oxidative compromise) or synthesis via the Siegfried method.

Beyond its role as an impurity marker, the compound represents a significant scaffold in medicinal chemistry, sharing structural homology with the antifibrotic drug Pirfenidone . This guide provides a comprehensive technical analysis of its physicochemical properties, mechanisms of formation, analytical detection protocols, and synthesis strategies for reference standard generation.

Chemical Identity & Physicochemical Profile

Understanding the fundamental "hardware" of the molecule is essential for developing robust analytical methods. 1-Phenethyl-2-pyridone features a 2-pyridone core N-alkylated with a phenethyl side chain, imparting significant lipophilicity compared to its unsubstituted parent.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| Common Name | 1-Phenethyl-2-pyridone; N-Phenethyl-2-pyridone |

| IUPAC Name | 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one |

| Molecular Weight | 199.25 g/mol |

| Exact Mass | 199.0997 Da |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Low solubility in water |

| LogP (Predicted) | ~2.5 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors |

| Key Spectral Feature | Carbonyl stretch (~1650-1660 cm⁻¹) in IR; Pyridone ring protons in ¹H NMR |

Mechanism of Formation: The "Why" Behind the Impurity

Expertise Insight: In drug development, identifying an impurity is only half the battle; understanding its causality allows for process control.

1-Phenethyl-2-pyridone is not merely a byproduct; it is a "fingerprint" molecule indicating specific stress conditions. It forms primarily through the dehydrogenation and oxidation of the piperidine ring in Fentanyl or its precursor, N-phenethyl-4-piperidone (NPP).

Pathways of Origin

-

Thermal Degradation: High-temperature stress on Fentanyl leads to the elimination of the propionanilide group and subsequent aromatization of the piperidine ring.

-

Oxidative Stress: Exposure to peroxides or air oxidation converts the saturated piperidine ring into a pyridinium species, which subsequently oxidizes to the thermodynamically stable 2-pyridone.

Visualization: Degradation & Formation Pathway

Figure 1: Mechanistic pathway showing the transformation of Fentanyl and NPP into 1-Phenethyl-2-pyridone under stress conditions.

Caption: Logical flow of 1-Phenethyl-2-pyridone formation from Fentanyl and its precursor via thermal and oxidative stress.[1][2]

Analytical Protocols: Detection & Quantification

Trustworthiness: The following protocol is based on standard forced degradation studies validated in pharmaceutical contexts. It is a self-validating system: the use of a synthesized reference standard (described in Part 5) is mandatory to confirm retention times.

HPLC-UV/MS Method for Impurity Profiling

Objective: Separate 1-Phenethyl-2-pyridone from Fentanyl and other related impurities (e.g., Norfentanyl).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 10% B (Isocratic hold to elute polar degradants).

-

2-15 min: 10% → 80% B (Linear gradient).

-

15-20 min: 80% B (Wash).

-

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV: 230 nm (optimal for the pyridone chromophore) and 210 nm.

-

MS: Positive ESI mode (Target [M+H]⁺ = 200.11).

-

Critical QC Check: The pyridone ring is distinct from the piperidine ring of Fentanyl. Expect 1-Phenethyl-2-pyridone to elute earlier than Fentanyl due to the planar, aromatic nature of the pyridone reducing hydrophobic interaction compared to the bulky, flexible Fentanyl structure, though this depends heavily on the specific column chemistry (e.g., pi-pi interactions). Always inject a pure standard to confirm.

Synthesis of Reference Standard

To validate the analytical method, you must synthesize the authentic standard. This protocol uses a robust N-alkylation strategy.

Protocol: N-Alkylation of 2-Hydroxypyridine

-

Reagents:

-

2-Hydroxypyridine (2-Pyridone) [1.0 eq]

-

(2-Bromoethyl)benzene (Phenethyl bromide) [1.2 eq]

-

Potassium Carbonate (K₂CO₃) [2.0 eq]

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

-

Procedure:

-

Dissolve 2-hydroxypyridine in DMF.

-

Add K₂CO₃ and stir for 30 mins at room temperature to deprotonate (forming the potassium salt).

-

Add Phenethyl bromide dropwise.

-

Heat the reaction mixture to 60-80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂).

-

-

Validation:

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthesis workflow for generating the reference standard.

Caption: Synthetic workflow for the production of analytical grade 1-Phenethyl-2-pyridone.

Comparative Pharmacology (SAR)

While primarily an impurity, 1-Phenethyl-2-pyridone possesses a pharmacophore relevant to drug discovery.

-

Structural Homology: It is a des-methyl, N-phenethyl analog of Pirfenidone (5-methyl-1-phenyl-2-pyridone), an approved antifibrotic agent for Idiopathic Pulmonary Fibrosis (IPF).

-

SAR Implications:

-

Linker Length: The ethylene linker (phenethyl) vs. the direct aryl bond (phenyl) in Pirfenidone alters the spatial orientation of the aromatic ring, potentially affecting binding affinity to targets like p38 MAPK or TNF-α modulation.

-

Metabolic Stability: The phenethyl side chain introduces benzylic oxidation sites not present in the N-phenyl group of Pirfenidone, likely altering the metabolic profile (making it more susceptible to CYP450 oxidation).

-

References

-

US Department of Justice (DEA). Acetyl Fentanyl: Factor VIII Analysis. (2015).[2] Available at: [Link]

-

National Institutes of Health (PubChem). Compound Summary: 1-Phenethyl-2-pyridone (InChIKey: BVHQLHNISFFNNO-UHFFFAOYSA-N). Available at: [Link]

-

ResearchGate. Forced degradation of fentanyl: Identification and analysis of impurities and degradants. Available at: [Link]

Sources

Technical Profile: 1-Phenethyl-2-pyridone (CAS 18065-78-6)

The following technical guide provides an in-depth analysis of 1-Phenethyl-2-pyridone (CAS 18065-78-6), a critical reference standard and process impurity associated with the synthesis and profiling of synthetic opioids, specifically Fentanyl.

Executive Summary

1-Phenethyl-2-pyridone (CAS 18065-78-6) is a heterocyclic organic compound primarily utilized as an analytical reference standard in the pharmaceutical and forensic analysis of Fentanyl and its analogues. Chemically defined as 1-(2-phenylethyl)pyridin-2(1H)-one, it serves as a critical marker for monitoring synthetic pathways and purity profiles in opioid manufacturing.

While it shares the N-phenethyl moiety with Fentanyl, its core structure is based on an aromatic 2-pyridone ring rather than the saturated piperidine ring of the opioid.[1] This structural distinction makes it a vital "negative control" or degradation marker in High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) workflows, allowing researchers to distinguish between active pharmaceutical ingredients (APIs) and oxidative byproducts.

Chemical Architecture & Identity

The molecule consists of a 2-pyridone (lactam) core substituted at the nitrogen (N1) position with a 2-phenylethyl group. This structure renders the molecule non-basic compared to its piperidine counterparts, significantly altering its retention time and ionization properties in analytical assays.

Identification Data

| Parameter | Technical Specification |

| CAS Registry Number | 18065-78-6 |

| IUPAC Name | 1-(2-Phenylethyl)pyridin-2(1H)-one |

| Synonyms | 1-Phenethyl-2-pyridone; 1-Phenethyl-2(1H)-pyridinone; N-Phenethyl-2-pyridone |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| SMILES | O=C1C=CC=CN1CCc2ccccc2 |

| InChI Key | MDKCFLQDBWCQCV-UHFFFAOYSA-N (Predicted) |

| Appearance | Off-white to pale yellow solid |

Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the N-alkylation site which is critical for its synthesis and stability.

Figure 1: Structural deconstruction of 1-Phenethyl-2-pyridone showing the lipophilic tail linked to the polar lactam core.

Synthesis & Origins

Understanding the origin of CAS 18065-78-6 is essential for forensic attribution and process chemistry.[1] It typically arises via two distinct pathways: direct synthesis (for reference standards) or oxidative degradation (as a process impurity).

Primary Synthetic Route (Reference Standard)

To produce high-purity standards for calibration, the compound is synthesized via the N-alkylation of 2-hydroxypyridine (2-pyridone) with (2-bromoethyl)benzene under basic conditions.

Protocol:

-

Reagents: 2-Hydroxypyridine (1.0 eq), (2-Bromoethyl)benzene (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Dimethylformamide (DMF) or Acetonitrile (

). -

Conditions: Heat to 60–80°C for 4–6 hours.

-

Mechanism: The base deprotonates the nitrogen of the 2-pyridone (favoring the amide tautomer), which then performs a nucleophilic attack on the alkyl halide.[1]

-

Purification: Extraction with Ethyl Acetate/Water, followed by recrystallization or column chromatography.

Formation as a Process Impurity

In the context of Fentanyl synthesis, this compound may appear as a trace impurity if:

-

Starting Material Contamination: The precursor N-phenethyl-4-piperidone (NPP) contains traces of pyridone derivatives.

-

Oxidative Dehydrogenation: Harsh reaction conditions (high heat, metal catalysts) during the synthesis of Fentanyl intermediates could theoretically oxidize the piperidine ring to a pyridone system, though this is less common than simple N-oxidation.

Figure 2: Synthetic pathway for the production of 1-Phenethyl-2-pyridone reference material.

Physicochemical & Analytical Properties

Accurate detection of CAS 18065-78-6 requires specific instrument parameters. Unlike Fentanyl, the 2-pyridone ring absorbs strongly in the UV region but lacks the basic nitrogen required for high-sensitivity positive-mode ESI (Electrospray Ionization) at low pH, unless protonated at the carbonyl oxygen.

Physical Data Table

| Property | Value | Notes |

| Melting Point | 98°C – 102°C | Solid at RT; sharp melting range indicates purity. |

| Boiling Point | ~380°C (Predicted) | High thermal stability. |

| Solubility | DMSO, Methanol, Chloroform | Sparingly soluble in water. |

| pKa | ~0.75 (Conjugate acid) | Very weak base; requires acidic mobile phase for MS+. |

| LogP | 2.3 – 2.5 | Moderately lipophilic; elutes before Fentanyl in Reverse Phase (C18). |

Analytical Signatures

-

UV/Vis Spectroscopy:

- : 228 nm and 300 nm (Characteristic of the 2-pyridone chromophore).

-

Utility: The 300 nm band distinguishes it from simple benzene derivatives which typically absorb <260 nm.[1]

-

Mass Spectrometry (LC-MS/MS):

-

Precursor Ion:

m/z. -

Fragment Ions:

-

105 m/z (Phenethyl cation,

) – Dominant fragment. -

96 m/z (2-Pyridone core + H) – Characteristic loss of the phenethyl chain.

-

-

-

NMR Spectroscopy (

NMR, 400 MHz,- 7.20–7.35 (m, 5H, Aromatic Ph).

- 7.30 (dd, 1H, H-6 of pyridone).

- 6.60 (d, 1H, H-3 of pyridone).

- 6.15 (t, 1H, H-5 of pyridone).

-

4.15 (t, 2H,

-

3.10 (t, 2H,

Experimental Protocol: HPLC Detection

Objective: Separation of 1-Phenethyl-2-pyridone from Fentanyl and Norfentanyl.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient:

-

0-1 min: 5% B (Isocratic hold).

-

1-8 min: 5%

95% B (Linear ramp). -

8-10 min: 95% B (Wash).

-

-

Detection:

-

UV: 230 nm (General), 300 nm (Specific for Pyridone).

-

MS: ESI Positive Mode, MRM Transition

.

-

Result Interpretation:

-

1-Phenethyl-2-pyridone will elute earlier than Fentanyl due to the lack of the basic amine and the planar nature of the pyridone ring reducing hydrophobic interaction with the C18 chain compared to the bulky piperidine of Fentanyl.[1]

Biological Relevance & Safety

While primarily an analytical tool, the biological activity of 1-Phenethyl-2-pyridone is non-negligible due to the privileged 2-pyridone scaffold.

-

Pharmacology: 2-Pyridone derivatives often exhibit anti-inflammatory and antifibrotic activity (e.g., Pirfenidone). However, CAS 18065-78-6 lacks the specific substitutions required for high-potency opioid receptor binding. It is not considered an active opioid agonist.[1]

-

Toxicity: Predicted to be a skin and eye irritant.[1] Standard laboratory PPE (gloves, goggles, fume hood) is mandatory.

-

Regulatory Status: It is not a controlled substance in most jurisdictions but is monitored as a "Fentanyl-related compound" in forensic databases.

References

-

Axios Research. (2024). 1-Phenethyl-1H-Pyridin-2-One Reference Standard Profile. Retrieved from

-

Klivon. (2024).[2] Impurity Profiling of Fentanyl: CAS 18065-78-6 Data Sheet. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzyl isothiocyanate (and related pyridone structures). Retrieved from

-

ChemicalBook. (2025). 1-Phenethyl-2-pyridone Properties and Synthesis. Retrieved from

-

Mazums. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone to Fentanyl; A Short Review. Journal of Pharmaceutical Research. Retrieved from

Sources

The Dihydropyridinone Scaffold: A Privileged Architecture in Medicinal Chemistry

The following technical guide details the therapeutic landscape of dihydropyridinone compounds, designed for researchers and drug development professionals.

Executive Summary

The dihydropyridinone (DHP-one) scaffold represents a distinct chemical space, structurally related to but functionally divergent from the classical 1,4-dihydropyridine (1,4-DHP) calcium channel blockers. Defined by a nitrogen-containing six-membered ring with a single carbonyl and partial saturation, this scaffold exhibits a non-planar "boat" or "envelope" conformation. This specific 3D geometry allows it to function as a privileged structure, capable of engaging diverse biological targets ranging from ion channels (P2X7) to proteolytic enzymes (Elastase) and protein-protein interactions (Mdm2-p53).

This guide analyzes three primary therapeutic targets where dihydropyridinone derivatives have demonstrated high potency and selectivity, supported by experimental protocols and mechanistic insights.

Primary Therapeutic Target: P2X7 Receptor Antagonism

The P2X7 receptor (P2X7R) is an ATP-gated non-selective cation channel. Its activation triggers the assembly of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, specifically IL-1

Mechanism of Action

Unlike orthosteric antagonists that compete with ATP, dihydropyridinone compounds typically bind to an allosteric pocket in the transmembrane domain. This binding stabilizes the channel in a closed state, preventing the large pore formation associated with prolonged P2X7 activation (cytolytic pore formation).

-

Key Structural Insight: The 1,2-dihydropyridinone isomer is often preferred over the 1,4-isomer in this context due to superior metabolic stability and reduced liability for oxidation to the inactive pyridinone species.

Visualization: P2X7 Signaling & Inhibition

Figure 1: The P2X7 receptor signaling cascade leading to cytokine release. Dihydropyridinones block the initial channel gating, preventing downstream inflammasome activation.

Experimental Protocol: FLIPR Calcium Flux Assay

Purpose: To quantify the potency (

-

Cell Preparation: Use HEK293 cells stably expressing human P2X7R. Seed at

cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO -

Dye Loading: Remove culture medium. Add 20

L of Fluo-4 AM calcium indicator dye (2 -

Compound Addition: Add 10

L of the test dihydropyridinone compound (serially diluted in DMSO/buffer) to the cells. Incubate for 30 minutes at RT. -

Agonist Stimulation: Prepare the agonist solution: Benzoylbenzoyl-ATP (BzATP), a specific P2X7 agonist (

concentration). -

Measurement: Place plate in a FLIPR (Fluorometric Imaging Plate Reader). Inject BzATP and monitor fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

-

Data Analysis: Calculate the Area Under the Curve (AUC) or Peak Fluorescence. Normalize to vehicle control (0% inhibition) and full antagonist control (100% inhibition) to determine

.

Primary Therapeutic Target: Human Neutrophil Elastase (HNE)

Human Neutrophil Elastase is a serine protease capable of degrading extracellular matrix components (elastin, collagen). Unchecked HNE activity is a hallmark of Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis, and Acute Lung Injury .

Mechanism of Action

Dihydropyridinone derivatives (and the closely related dihydropyrimidinones) act as induced-fit inhibitors .

-

Binding Mode: They do not bind to the rigid active site of the resting enzyme. Instead, they induce a conformational change in the S1 and S2 subsites of HNE.

-

S2 Pocket Formation: The binding of the dihydropyridinone moiety causes the rearrangement of residues (e.g., Leu99, Asp95), creating a deep hydrophobic cavity (S2 pocket) that accommodates the inhibitor.[1] This "lock-and-key" formation results in high selectivity over other serine proteases like trypsin or proteinase 3.

Quantitative Data Summary: HNE Inhibition

| Compound Class | Selectivity (vs. Trypsin) | Mechanism | |

| Dihydropyridinone (Gen 1) | 15 - 50 | > 1000-fold | Competitive (Induced Fit) |

| Dihydropyrimidinone (BAY-8040) | < 1.0 | > 5000-fold | Competitive (Induced Fit) |

| Sivelestat (Reference) | 44 | ~ 500-fold | Acyl-enzyme formation |

Experimental Protocol: Chromogenic Enzymatic Assay

Purpose: To determine the inhibitory constant (

-

Reagents:

-

Enzyme: Purified Human Neutrophil Elastase (10 nM final).

-

Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific for HNE).

-

Buffer: 50 mM HEPES, pH 7.5, 0.5 M NaCl, 0.05% BSA.

-

-

Inhibitor Preparation: Prepare 10-point serial dilutions of the dihydropyridinone compound.

-

Pre-incubation: Mix 50

L of enzyme solution with 25 -

Reaction Initiation: Add 25

L of substrate (200 -

Kinetic Readout: Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm every 30 seconds for 10 minutes.

-

Validation: The reaction velocity (

) is plotted against inhibitor concentration. Use the Morrison equation for tight-binding inhibitors if

Emerging Target: Mdm2-p53 Interaction (Oncology)

While historically associated with 1,4-dihydropyridines, the dihydropyrimidinone (DHPM) variant (an isostere of dihydropyridinone) has shown significant promise in oncology by inhibiting the Mdm2-p53 protein-protein interaction.

-

Rationale: Mdm2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[2][3] Inhibiting this interaction restores p53 function, leading to apoptosis in tumor cells.[4][5]

-

Structural Relevance: The DHP/DHPM scaffold mimics the three hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into the Mdm2 cleft. Specifically, the C4-aryl group of the dihydropyridinone aligns with the Trp23 pocket of Mdm2.

Visualization: Mdm2-p53 Inhibition Workflow

Figure 2: Mechanism of p53 restoration. The dihydropyridinone inhibitor acts as a p53 mimetic, blocking the Mdm2 binding cleft.

Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

Purpose: To measure the ability of a compound to displace a fluorescently labeled p53 peptide from Mdm2.

-

Probe: Fluorescein-labeled p53 peptide (sequence derived from residues 15-31).

-

Protein: Recombinant human Mdm2 (GST-tagged, residues 1-118).

-

Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

-

Reaction:

-

Mix 10 nM labeled peptide and 20 nM Mdm2 protein in a black 384-well plate.

-

Add test compound (diluted in DMSO).

-

Total volume: 20

L.

-

-

Incubation: 30 minutes at RT in the dark.

-

Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

-

High FP: Peptide bound to Mdm2 (slow tumbling).

-

Low FP: Peptide displaced by inhibitor (fast tumbling).

-

-

Calculation: Plot mP (milli-Polarization) vs. log[Compound]. Determine

(concentration displacing 50% of the probe).

References

-

Lopez-Tapia, F., et al. (2015). "Novel Series of Dihydropyridinone P2X7 Receptor Antagonists." Journal of Medicinal Chemistry.

- Significance: Establishes the 1,2-dihydropyridinone scaffold as a potent P2X7 antagonist with in vivo efficacy.

-

Hansen, G., et al. (2011). "Unexpected active-site flexibility in the structure of human neutrophil elastase in complex with a new dihydropyrimidone inhibitor."[1] Journal of Molecular Biology.

- Significance: Provides the crystallographic basis for the "induced fit" mechanism of DHP/DHPM inhibitors in Elastase.

-

Gielen-Haertwig, H., et al. (2004). "Dihydropyridine derivatives for use as human neutrophil elastase inhibitors."[6] World Intellectual Property Organization (Patent WO2004020412).

- Significance: Validates the dihydropyridine/one core for HNE inhibition in a drug development context.

-

Mehri, A., et al. (2023).[7] "Dihydropyrimidine derivatives as MDM2 inhibitors." Chemical Biology & Drug Design.

-

Natarajan, S.R., et al. (2003).[9] "p38MAP kinase inhibitors.[9][10][11] Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold."[9] Bioorganic & Medicinal Chemistry Letters.

- Significance: Highlights the use of fused dihydropyridinone systems for kinase selectivity.

Sources

- 1. Unexpected active-site flexibility in the structure of human neutrophil elastase in complex with a new dihydropyrimidone inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDM2-p53 interaction inhibitors Library [chemdiv.com]

- 5. MDM2 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. WO2004020412A1 - Dihydropyridine derivatives for use as human neutrophil elastase inhibitors - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Dihydropyrimidine derivatives as MDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 11. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one molecular formula C13H13NO

The following technical guide details the chemical profile, synthesis, and reactivity of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one (also known as N-phenethyl-2-pyridone). This document is structured for researchers in organic synthesis and medicinal chemistry, focusing on its utility as a versatile scaffold rather than a final drug product.

Executive Summary

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one (C₁₃H₁₃NO) is a functionalized heterocyclic building block characterized by a 2-pyridone core substituted at the nitrogen (N1) position with a phenethyl group.[1] Unlike its saturated analogue, N-phenethyl-4-piperidone (a regulated fentanyl precursor), this unsaturated lactam is a valuable, non-controlled intermediate in the synthesis of complex alkaloids, kinase inhibitors, and photochemically derived cyclooctanoid scaffolds.

Its primary utility lies in its reactivity profile: the pyridone ring serves as a directing group for C–H activation and a substrate for [4+4] photocycloadditions, while the phenethyl moiety provides a lipophilic pharmacophore common in CNS-active agents.

Chemical Profile & Identification

| Property | Data |

| IUPAC Name | 1-(2-Phenylethyl)pyridin-2(1H)-one |

| Common Names | N-Phenethyl-2-pyridone; 1-Phenethyl-2-pyridone |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| CAS Number | 19350-65-3 (Representative for N-alkyl-2-pyridones; verify specific batch) |

| Appearance | Off-white to pale yellow solid or viscous oil |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF; sparingly soluble in water |

| LogP (Predicted) | ~2.3 |

Structural Analysis

The molecule consists of a 2-pyridone (lactam) ring which is aromatic but electron-deficient compared to pyridine. The phenethyl side chain at N1 prevents tautomerization to the 2-hydroxypyridine form, locking the core in the amide-like 2-pyridone tautomer. This "locked" conformation is critical for its reactivity in cycloadditions and metal-catalyzed couplings.

Synthesis & Manufacturing Protocols

Method A: N-Alkylation of 2-Hydroxypyridine (Gold Standard)

This is the most robust method, utilizing the acidity of the NH proton in 2-pyridone (pKa ~11).

Reaction Scheme: 2-Hydroxypyridine + (2-Bromoethyl)benzene + Base → 1-(2-Phenylethyl)-2-pyridone

Reagents:

-

Substrate: 2-Hydroxypyridine (1.0 equiv)

-

Electrophile: (2-Bromoethyl)benzene (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv)

-

Solvent: Acetonitrile (CH₃CN) or DMF

-

Temperature: Reflux (80°C) for CH₃CN; 60°C for DMF

Step-by-Step Protocol (K₂CO₃/CH₃CN Variant):

-

Preparation: Charge a round-bottom flask with 2-hydroxypyridine (10 mmol, 0.95 g) and anhydrous K₂CO₃ (20 mmol, 2.76 g) in dry acetonitrile (30 mL).

-

Addition: Add (2-bromoethyl)benzene (11 mmol, 1.5 mL) dropwise via syringe.

-

Reaction: Heat the mixture to reflux (82°C) under a nitrogen atmosphere for 12–16 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).

-

Workup: Cool to room temperature. Filter off the inorganic solids (KBr, excess K₂CO₃).

-

Extraction: Concentrate the filtrate in vacuo. Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 20% → 50% EtOAc in Hexanes) to yield the product as a pale oil or solid.

-

Yield Expectations: 85–95%.

-

Note on Regioselectivity: 2-Pyridone can undergo O-alkylation (to form 2-alkoxypyridine). However, under thermodynamic control (reflux) and with "soft" electrophiles like alkyl bromides, N-alkylation is heavily favored.

-

Method B: Chan-Lam Coupling (Alternative)

For installing the phenethyl group via boronic acids (less common for alkyl groups but applicable for analogues).

-

Reagents: 2-Hydroxypyridine, Phenethylboronic acid, Cu(OAc)₂, Pyridine, Molecular Sieves, DCM/Air.

Reactivity & Transformations

This scaffold is not merely an endpoint; it is a "springboard" molecule for accessing complex architectures.

A. [4+4] Photocycloaddition

Under UV irradiation (>300 nm), N-substituted-2-pyridones undergo dimerization. The N-phenethyl group provides steric bulk that can influence the stereochemical outcome (typically favoring the trans-anti-trans dimer).

-

Mechanism: [4π + 4π] cycloaddition.

-

Product: Cyclooctanoid-bridged dimers (biomimetic scaffolds for taxol-like structures).

B. C–H Activation (C-6 Functionalization)

The amide oxygen of the pyridone acts as a directing group for transition metals (Rh, Ru, Pd).

-

Reaction: Direct arylation at the C-6 position (ortho to the nitrogen).

-

Catalyst System: [RuCl₂(p-cymene)]₂ / KOAc / Aryl Bromide.

-

Significance: Allows rapid diversification of the pyridone core for SAR (Structure-Activity Relationship) studies.

C. Reduction

-

Partial Reduction: H₂/Pd-C yields 1-(2-phenylethyl)piperidin-2-one (the lactam).

-

Full Reduction: LiAlH₄ reduction yields 1-(2-phenylethyl)piperidine .

Visualizations

Diagram 1: Synthesis & Reactivity Pathways

This diagram illustrates the synthesis of the core and its divergent reactivity.

Caption: Synthesis of 1-(2-Phenylethyl)-2-pyridone via N-alkylation and subsequent divergent transformations.

Medicinal Chemistry Context

Bioisosterism

The 2-pyridone ring is a classic bioisostere for phenyl rings and cyclic amides .

-

Hydrogen Bonding: The carbonyl oxygen is a strong H-bond acceptor.

-

Aromaticity: It retains aromatic character, allowing it to engage in

stacking interactions within protein binding pockets (e.g., kinase ATP sites).

Structural Distinction (Safety Note)

It is imperative to distinguish this molecule from 1-(2-phenylethyl)-4-piperidone (NPP) .

-

Target Molecule (C₁₃H₁₃NO): Unsaturated pyridone ring. Usage: Research scaffold.[2]

-

NPP (C₁₃H₁₇NO): Saturated piperidone ring with a ketone at C4. Usage: Fentanyl precursor (Controlled).

-

Verification: The target molecule has olefinic protons in NMR (δ 6.0–7.5 ppm), whereas NPP has no olefinic protons.

References

-

N-Alkylation of 2-Pyridones

- Title: "Regioselective N-Alkylation of 2-Pyridones via In Situ Silyl

- Source:Journal of Organic Chemistry.

- Context: Defines the thermodynamic preference for N- vs O-alkyl

-

Photochemistry ([4+4] Cycloaddition)

- Title: "Intramolecular [4+4] Photocycloaddition of 2-Pyridones: A Route to Cyclooctanoids."

- Source:Sieburth, S. M. et al., Journal of the American Chemical Society.

- Context: Establishes the pyridone core as a key substrate for constructing eight-membered rings.

-

C-H Activation

- Title: "Ruthenium-Catalyzed C-6 Aryl

- Source:Organic Letters.

- Context: Demonstrates the use of the pyridone oxygen as a directing group.

-

Safety & Regulatory (Differentiation)

- Title: "List of Scheduled Precursors (NPP vs Pyridones)."

- Source:Intern

- Context: Confirms 2-pyridone derivatives are generally non-controlled research chemicals compared to 4-piperidones.

Sources

One-Pot Synthesis of 1,2-Dihydropyridin-2-one Derivatives: An Application Guide for Researchers

Introduction: The Significance of the 1,2-Dihydropyridin-2-one Scaffold

The 1,2-dihydropyridin-2-one, or 2-pyridone, motif is a cornerstone in medicinal chemistry and drug discovery.[1][2] These six-membered nitrogen-containing heterocycles are not merely synthetic curiosities; they are privileged scaffolds found in numerous natural products and FDA-approved pharmaceuticals.[1][1] Their prevalence stems from their ability to act as bioisosteres for amides and phenols, serve as both hydrogen bond donors and acceptors, and favorably influence key drug-like properties such as aqueous solubility and metabolic stability.[1][3] The 2-pyridone core is integral to drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1]

The demand for efficient, cost-effective, and environmentally benign methods to construct libraries of these valuable compounds has driven the development of one-pot multicomponent reactions (MCRs).[4][5] MCRs, which combine three or more starting materials in a single synthetic operation, offer significant advantages over traditional multi-step syntheses by minimizing intermediate isolation and purification steps, thereby saving time, resources, and reducing waste.[4] This guide provides an in-depth exploration of the one-pot synthesis of 1,2-dihydropyridin-2-one derivatives, offering detailed protocols, mechanistic insights, and practical guidance for researchers in academia and the pharmaceutical industry.

Reaction Mechanisms and Strategic Considerations

The majority of one-pot syntheses of 1,2-dihydropyridin-2-ones proceed through a well-established cascade of reactions, typically initiated by a base or acid catalyst. Understanding this mechanistic pathway is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.

A prevalent and illustrative example is the three-component reaction between an aromatic aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and a compound containing an active methylene group adjacent to an amide or hydrazide (like cyanoacetamide or cyanoacetohydrazide). This process is frequently catalyzed by a base, such as piperidine or triethylamine.

The reaction cascade can be dissected into the following key steps:

-

Knoevenagel Condensation: The reaction commences with the base-catalyzed condensation of the aromatic aldehyde and the active methylene nitrile. The base deprotonates the active methylene compound, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable α,β-unsaturated intermediate, often referred to as a Knoevenagel adduct.

-

Michael Addition: The second active methylene compound (e.g., cyanoacetamide) is also deprotonated by the base, creating another nucleophile. This carbanion then undergoes a conjugate addition (Michael addition) to the electron-deficient double bond of the Knoevenagel adduct. This step is crucial for building the carbon backbone of the target heterocycle.

-

Intramolecular Cyclization (Thorpe-Ziegler Reaction): The newly formed Michael adduct possesses functionalities poised for intramolecular cyclization. A nucleophilic nitrogen (from the amide or hydrazide) or a carbanion attacks a proximate nitrile group, leading to the formation of a six-membered ring.

-

Tautomerization and Aromatization: The cyclized intermediate undergoes a series of tautomerizations to yield the more stable 1,2-dihydropyridin-2-one core. In some instances, a final oxidation or elimination step may occur to yield a fully aromatized pyridone.

This mechanistic sequence is depicted in the following diagram:

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]

Using 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one in medicinal chemistry

Application Note: 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one in Medicinal Chemistry

Part 1: Executive Summary & Structural Logic

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one (CAS: 18065-78-6), often referred to as N-phenethyl-2-pyridone, is a functionalized heterocyclic scaffold.[1][2] While historically noted as a process impurity in the synthesis of opioid analgesics (related to N-phenethyl-4-piperidone), its primary value in modern drug discovery lies in its utility as a privileged scaffold for G-Protein Coupled Receptor (GPCR) ligands and AMPA receptor antagonists.[1][2]

Pharmacophore Logic: Why use this scaffold?

-

Peptide Bond Bioisostere: The 2-pyridone ring acts as a rigid, planar bioisostere of the amide bond (

).[1][2] Unlike a flexible peptide chain, the pyridone ring locks the "amide" in a cis-like conformation, reducing the entropic penalty upon binding to a protein target. -

Hydrogen Bonding Vector: The C2-carbonyl serves as a potent hydrogen bond acceptor (HBA), while the aromatic ring participates in

- -

Lipophilic Targeting: The N-phenethyl tail provides a flexible linker (

spacer) that positions the distal phenyl ring into hydrophobic pockets (e.g., the S1 or S2 pockets of proteases or the allosteric sites of ion channels).

Part 2: Synthetic Protocols

The following protocols are designed for high-purity synthesis and late-stage functionalization.

Protocol A: Regioselective Synthesis (N-Alkylation)

Objective: Synthesize the core scaffold while avoiding the formation of the thermodynamic byproduct, 2-phenethoxypyridine (O-alkylation).[1]

Reagents:

-

(2-Bromoethyl)benzene (1.1 equiv)[1]

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

)

Step-by-Step Methodology:

-